4-(Bromoacetyl)-1-oxaspiro[4.5]decan-2-one
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Overview
Description
4-(Bromoacetyl)-1-oxaspiro[4.5]decan-2-one is a chemical compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a decanone and an oxaspiro ring, with a bromoacetyl group attached to the structure. The presence of the bromoacetyl group makes it a versatile intermediate in organic synthesis, often used in the preparation of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromoacetyl)-1-oxaspiro[4.5]decan-2-one can be achieved through a multi-step process involving the formation of the spirocyclic core followed by the introduction of the bromoacetyl group. One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This process starts with the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of the oxaspirocyclic structure . The bromoacetyl group is then introduced through a bromination reaction using bromoacetyl bromide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance the efficiency and safety of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Bromoacetyl)-1-oxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield alcohols.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions, leading to the formation of more complex ring systems.
Common Reagents and Conditions
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in the reduction of this compound.
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, oxo compounds, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Bromoacetyl)-1-oxaspiro[4.5]decan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromoacetyl)-1-oxaspiro[4.5]decan-2-one involves its interaction with molecular targets through the bromoacetyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity for certain targets. The pathways involved may include enzyme inhibition, receptor modulation, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: This compound is known for its potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) and has applications in the treatment of inflammatory diseases.
1,6-Dioxaspiro[4.n]decan-2-one: These compounds are derived from sugar-based spirocyclopropane carboxylic acids and are used in the synthesis of bioactive natural products.
Uniqueness
4-(Bromoacetyl)-1-oxaspiro[4.5]decan-2-one is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and versatility in chemical synthesis. Its spirocyclic structure also provides a stable and rigid framework, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C11H15BrO3 |
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Molecular Weight |
275.14 g/mol |
IUPAC Name |
4-(2-bromoacetyl)-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C11H15BrO3/c12-7-9(13)8-6-10(14)15-11(8)4-2-1-3-5-11/h8H,1-7H2 |
InChI Key |
RNNQRVGPSZTWPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(CC(=O)O2)C(=O)CBr |
Origin of Product |
United States |
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